2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate chemical structure and analysis
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate chemical structure and analysis
An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate: Structure, Synthesis, and Analysis
Introduction
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a synthetic organic compound featuring a carbamate functional group. The carbamate moiety is a critical structural motif in modern medicinal chemistry, present in numerous approved therapeutic agents and prodrugs.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and detailed analytical methodologies. The molecule's architecture, combining a stable trifluoroethyl group with a reactive nitrophenyl ring, makes it a compound of interest for researchers in drug development and synthetic chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further functionalization or as a key pharmacophoric element.
Chemical Structure and Physicochemical Properties
The core structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate consists of a 3-nitrophenylamino group linked to a 2,2,2-trifluoroethoxy group through a carbonyl bridge. This arrangement defines its chemical reactivity and analytical profile.
Caption: Chemical structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.
The key physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 403-99-6 | [3][4][5][6] |
| Molecular Formula | C₉H₇F₃N₂O₄ | [4][5] |
| Molecular Weight | 264.16 g/mol | [4][5] |
| Appearance | White to slightly pale-yellow crystalline powder (inferred from similar compounds) | [7] |
| Purity | Typically >95% for research use | [8] |
Synthesis Pathway
Carbamates are commonly synthesized through the reaction of an isocyanate with an alcohol. For 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a direct and efficient pathway involves the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is typically catalyzed by a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Caption: General workflow for the synthesis of the target carbamate.
Experimental Protocol: Synthesis
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Preparation : To a solution of 3-nitrophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq).[9][10]
-
Reaction : Cool the mixture to 0°C using an ice bath. Add triethylamine (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Workup : Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate.
-
Validation : Confirm the structure and purity of the final product using the analytical techniques described in the following section.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and quality control of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The workflow below outlines the standard analytical cascade.
Caption: Standard analytical workflow for compound characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For nitrophenylcarbamates, characteristic stretching bands provide a unique spectral fingerprint.[11]
-
Rationale : The technique identifies functional groups by their characteristic absorption of infrared radiation, corresponding to vibrational transitions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3200 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=O (carbamate) | 1750 - 1700 | Stretching |
| NO₂ (asymmetric) | 1550 - 1500 | Stretching |
| NO₂ (symmetric) | 1350 - 1300 | Stretching |
| C-F | 1300 - 1100 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis : Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.
-
Rationale : NMR exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.
Predicted NMR Data:
-
¹H NMR (500 MHz, CDCl₃) :
-
δ 8.0-8.5 ppm : Multiplets, 3H (aromatic protons ortho and para to the nitro group).
-
δ 7.4-7.8 ppm : Multiplet, 1H (aromatic proton meta to the nitro group).
-
δ ~7.0 ppm : Broad singlet, 1H (N-H proton of the carbamate).
-
δ 4.5-4.7 ppm : Quartet, 2H (-O-CH₂-CF₃), coupled to the adjacent CF₃ group.
-
-
¹³C NMR (125 MHz, CDCl₃) :
-
δ ~152 ppm : C=O (carbamate carbonyl).
-
δ ~148 ppm : Aromatic C-NO₂.
-
δ 115-140 ppm : 5 aromatic carbons.
-
δ ~123 ppm : CF₃ (quartet due to C-F coupling).
-
δ ~62 ppm : -O-CH₂- (quartet due to C-F coupling).
-
-
¹⁹F NMR (470 MHz, CDCl₃) :
-
δ ~ -74 ppm : Triplet, 3F (-CF₃), coupled to the adjacent CH₂ group.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. Use standard acquisition parameters.
-
Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.
-
Interpretation : Assign the peaks based on chemical shifts, coupling patterns, and integration values.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and obtain structural information from fragmentation patterns. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is the preferred method.
-
Rationale : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing the exact molecular weight and elemental composition.
Expected Mass Spectral Data:
-
High-Resolution MS (ESI+) :
-
Calculated m/z for [M+H]⁺ (C₉H₈F₃N₂O₄⁺) : 265.0431
-
Calculated m/z for [M+Na]⁺ (C₉H₇F₃N₂O₄Na⁺) : 287.0250
-
-
Tandem MS (MS/MS) Fragmentation :
-
Common fragmentation pathways for carbamates include the neutral loss of methyl isocyanate (-57 Da), though this is more characteristic for N-methyl carbamates.[12] For this compound, key fragments would likely arise from cleavage of the carbamate ester and amide bonds.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for quantitative analysis in complex matrices. A reversed-phase method with UV detection is highly suitable.
-
Rationale : The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector.
Experimental Protocol: HPLC Purity Analysis
-
System : HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution :
-
Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to 10 µg/mL with the initial mobile phase composition.
-
Analysis : Inject 10 µL and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total peak area.
Applications in Research and Development
While specific applications for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate are not extensively documented in public literature, its structure suggests several potential uses in drug discovery and chemical biology.
-
Intermediate in Synthesis : The nitro group can be readily reduced to an amine, providing a reactive site for further chemical modification. This makes the compound a useful intermediate for building more complex molecules, such as libraries for drug screening.
-
Prodrug Moiety : Carbamates are frequently employed as prodrugs to improve the pharmacokinetic properties of parent molecules containing amine or hydroxyl groups.[1] The trifluoroethyl group can increase lipophilicity and metabolic stability, potentially enhancing cell permeability and bioavailability.
-
Active Pharmacophore : The carbamate linkage itself can be critical for biological activity, often acting as a mimic of a peptide bond and interacting with enzyme active sites.[2]
Conclusion
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a well-defined organic molecule with significant potential as a building block in medicinal and synthetic chemistry. Its characterization relies on a robust combination of spectroscopic and chromatographic techniques. IR and NMR spectroscopy confirm its structural integrity and functional groups, while high-resolution mass spectrometry provides definitive molecular weight and elemental composition. HPLC is the gold standard for assessing its purity. A thorough understanding of these analytical methodologies is crucial for any researcher utilizing this compound in a drug development or synthetic research program.
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